
3-Fluoro-5-(oxetan-3-yloxy)benzoic acid
Vue d'ensemble
Description
“3-Fluoro-5-(oxetan-3-yloxy)benzoic acid” is a complex organic compound. It likely contains a benzoic acid group, which is common in many pharmaceuticals and organic compounds . The “3-Fluoro” and “5-(oxetan-3-yloxy)” parts suggest the presence of a fluorine atom and an oxetane ring, respectively, attached to the benzoic acid structure .
Molecular Structure Analysis
The molecular structure would likely be based on the benzoic acid backbone, with the fluorine atom and oxetane ring attached at the 3rd and 5th carbon atoms of the benzene ring, respectively .Chemical Reactions Analysis
As an organic compound, “3-Fluoro-5-(oxetan-3-yloxy)benzoic acid” would be expected to undergo various chemical reactions typical of benzoic acids, fluorinated compounds, and oxetanes .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-5-(oxetan-3-yloxy)benzoic acid” would depend on the specific arrangement of its atoms and functional groups .Applications De Recherche Scientifique
Influence of Metals on Biologically Important Ligands
Research has investigated the effects of metals on the electronic systems of biologically important molecules, including benzoic acid derivatives. These studies utilized spectroscopic techniques to explore how metals can alter the electronic properties of ligands, which could be relevant for understanding the interactions and potential applications of "3-Fluoro-5-(oxetan-3-yloxy)benzoic acid" in biochemistry and materials science. The findings may help predict the reactivity and stability of complex compounds, which is crucial for developing new materials and understanding biological interactions (Lewandowski, Kalinowska, & Lewandowska, 2005).
Benzoxaboroles: Derivatives with New Applications
Benzoxaboroles, derivatives of phenylboronic acids, have been explored for their exceptional properties and applications, including as building blocks in organic synthesis and their biological activity. While not directly related to "3-Fluoro-5-(oxetan-3-yloxy)benzoic acid," the research on benzoxaboroles underscores the potential for innovative applications of organoboron compounds in medicinal chemistry and materials science, highlighting the importance of exploring the unique properties and applications of such compounds (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Experimental and Clinical Use of Fluorinated Compounds in Cancer Chemotherapy
Fluorinated compounds, such as fluorinated pyrimidines, have been extensively reviewed for their clinical applications in cancer chemotherapy. This research area may offer insights into the therapeutic potential of fluorinated organic compounds, including "3-Fluoro-5-(oxetan-3-yloxy)benzoic acid." Understanding the pharmacological and biochemical mechanisms of fluorinated compounds can contribute to the development of new anticancer agents and therapeutic strategies (Heidelberger & Ansfield, 1963).
Synthesis and Application of Salicylic Acid Derivatives
Salicylic acid derivatives have been explored for their potential in drug development due to their anti-inflammatory and analgesic activities. Research into novel salicylic acid derivatives, such as the synthesis and characterization of specific compounds, sheds light on the potential medical applications of "3-Fluoro-5-(oxetan-3-yloxy)benzoic acid" and similar compounds. These studies are pivotal for discovering new drugs and understanding their mechanisms of action (Tjahjono et al., 2022).
Benzoic Acid as a Regulatory Compound in Gut Functions
Benzoic acid's role in regulating gut functions has been studied, revealing its impact on digestion, absorption, and the gut barrier. While this research focuses on benzoic acid, it highlights the broader implications of carboxylic acid derivatives, including "3-Fluoro-5-(oxetan-3-yloxy)benzoic acid," in health and disease, emphasizing the need to explore their biological activities and potential therapeutic applications (Mao, Yang, Chen, Yu, & He, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-5-(oxetan-3-yloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-7-1-6(10(12)13)2-8(3-7)15-9-4-14-5-9/h1-3,9H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAHADFYRKMGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC(=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(oxetan-3-yloxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





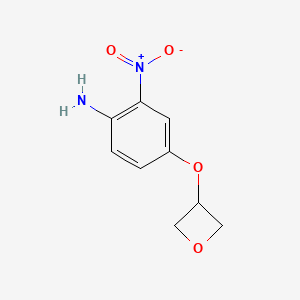
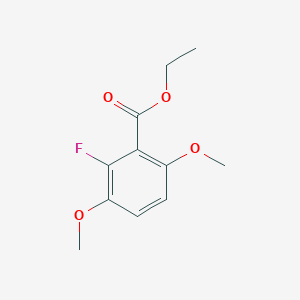
![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)


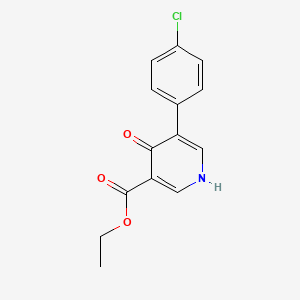
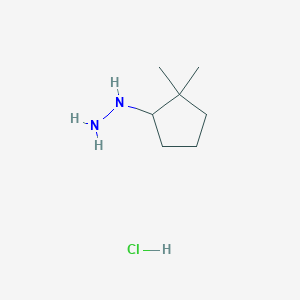
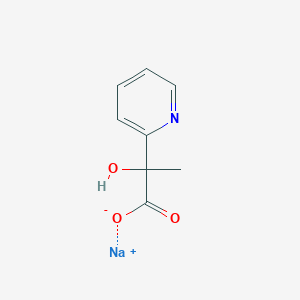
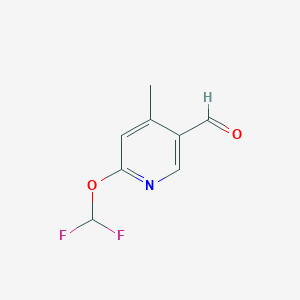
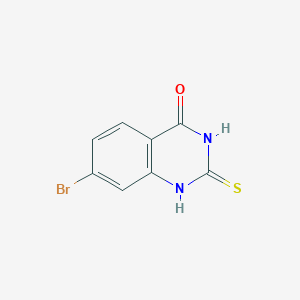
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)
![2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine](/img/structure/B1449348.png)